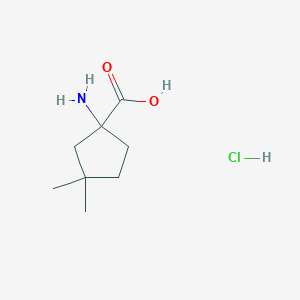

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride

Beschreibung

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride is a cyclopentane-derived compound featuring an amino group and a carboxylic acid group at the 1-position, with two methyl substituents at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Eigenschaften

IUPAC Name |

1-amino-3,3-dimethylcyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7(2)3-4-8(9,5-7)6(10)11;/h3-5,9H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZFDENWZYTMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)(C(=O)O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a reagent in biochemical assays and studies involving amino acids and peptides.

Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₈H₁₅NO₂·HCl (exact mass: 193.09 g/mol).

- Structural Features : Rigid cyclopentane backbone with steric hindrance from dimethyl groups, which may influence conformational flexibility and biological interactions.

- Applications: Potential use as a chiral building block in drug synthesis or as a modulator of neurological targets (e.g., NMDA receptors), inferred from structural parallels to memantine .

Comparison with Similar Compounds

Cyclopropane Analog: 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Structural Differences :

- ACC has a strained cyclopropane ring, whereas the target compound features a less strained cyclopentane.

- ACC lacks methyl substituents, reducing steric hindrance.

Functional Differences :

- Reactivity : ACC is highly reactive due to cyclopropane strain, serving as an ethylene precursor in plants .

Cyclobutane Analog: 1-Amino-3,3-dimethylcyclobutane-1-carboxylic Acid Hydrochloride

Structural Differences :

- Cyclobutane ring introduces moderate ring strain compared to cyclopentane.

- Both compounds share dimethyl substituents, but the ring size alters pharmacokinetics.

Functional Differences :

- Lipophilicity : The cyclobutane analog (smaller ring) may have lower lipid solubility than the cyclopentane derivative.

- Synthetic Utility : Cyclobutanes are often used in constrained peptidomimetics, while cyclopentanes are preferred for balanced rigidity and flexibility .

Adamantane Derivative: Memantine Hydrochloride

Structural Differences :

- Memantine has a tricyclic adamantane core, offering extreme rigidity and lipophilicity.

Functional Differences :

- Biological Activity : Memantine is an NMDA receptor antagonist used in Alzheimer’s therapy . The cyclopentane analog’s bioactivity remains unstudied but could differ due to reduced steric bulk.

- Synthesis Complexity : Adamantane derivatives require multi-step synthesis, whereas cyclopentanes are more accessible .

| Property | Memantine HCl | Target Compound (Cyclopentane) |

|---|---|---|

| Molecular Weight | 215.75 g/mol | ~193.09 g/mol |

| Melting Point | >300°C | Not reported |

| Applications | Alzheimer’s treatment | Research-stage pharmaceuticals |

Other Cyclopentane Derivatives

- (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid: Features a double bond, increasing planarity and altering hydrogen-bonding capacity.

- (1R,3S)-3-Aminocyclopentanecarboxylic acid: Stereochemistry impacts chiral recognition in enzyme interactions.

Key Differences :

- Melting Points : Derivatives without dimethyl groups exhibit lower melting points (e.g., 172–202°C vs. 257°C for ACC) .

Biologische Aktivität

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride, a cyclic carboxylic acid derivative, has garnered attention for its diverse biological activities. This compound features an amino group and a carboxylic acid group attached to a cyclopentane ring, with two methyl groups at the 3-position, enhancing its chemical reactivity and potential applications in biochemical research and pharmacology.

Structural Characteristics

- Molecular Formula : C₈H₁₅NO₂·HCl

- Molecular Weight : Approximately 193.67 g/mol

- Functional Groups : Amino and carboxylic acid groups

These structural characteristics allow the compound to interact effectively with various biological targets, influencing metabolic pathways and enzyme activities.

The biological activity of this compound primarily stems from its ability to act as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes. Its structural similarity to natural substrates enables it to mimic or inhibit biological interactions, which is crucial for understanding its therapeutic potential.

Biological Applications

This compound has shown promise in several areas:

- Enzyme Inhibition : It acts as a potent inhibitor of enzymes involved in amino acid metabolism and neurotransmitter synthesis. This inhibition can lead to alterations in metabolic pathways that are significant for drug development.

- Pharmacological Research : The compound's interactions with various receptors suggest potential applications in treating conditions related to metabolic disorders or neurological diseases.

Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies : Research indicates that this compound interacts with enzymes such as transaminases and decarboxylases. These interactions can modulate enzyme kinetics significantly, leading to altered metabolic outcomes .

- Cellular Effects : In cellular assays, this compound has been shown to influence signaling pathways related to cell growth and differentiation. For instance, it has been implicated in modulating pathways associated with neuroprotection and neurogenesis .

-

Case Studies :

- A study highlighted its role in inhibiting specific pathways in cancer cell lines, suggesting potential utility as an anticancer agent .

- Another case study demonstrated its effects on neurotransmitter levels in neuronal cultures, indicating its relevance in neuropharmacology .

Data Table of Biological Activities

| Activity Type | Biological Target | Effect Observed | Reference |

|---|---|---|---|

| Enzyme Inhibition | Transaminases | Reduced enzyme activity leading to altered amino acid levels | |

| Neurotransmitter Modulation | Neuronal Receptors | Increased levels of serotonin and dopamine | |

| Cancer Cell Growth Inhibition | Various Cancer Cell Lines | Decreased proliferation rates |

Vorbereitungsmethoden

Key Experimental Data (Representative NMR for cis-isomer):

| Signal (ppm) | Assignment | Multiplicity (J in Hz) |

|---|---|---|

| 1.06, 1.44 | Methyl groups (CH3) | Singlets |

| 1.56 | tert-Butyl (tBu) | Singlet |

| 3.25 - 3.99 | Amino and methine protons | Doublets, triplets |

This method allows access to amino acid derivatives with controlled stereochemistry but may require chromatographic separation of diastereomers.

Mannich Reaction Approach

Another efficient preparation method employs a one-pot stereodivergent Mannich reaction using bis(trimethylsilyl)ketenes and N-tert-butanesulfinyl imines under Lewis acid or base activation. This approach is notable for:

- Generating chiral β-amino acids with high stereocontrol.

- Using catalysts such as BF3·OEt2 or tetrabutylammonium triphenyldifluorosilicate (TBAT).

- Mild reaction conditions (0–20 °C, 24 h).

- Subsequent acid treatment to precipitate the amino acid hydrochloride salt.

The general procedure includes dissolving the sulfinyl imine and catalyst in anhydrous solvent (DCM or THF), cooling, adding the bistrimethylsilylketene acetal, stirring, and then acidifying to isolate the hydrochloride salt. This method yields crystalline amino acid hydrochlorides with well-defined stereochemistry and high purity.

Representative Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Sulfinyl imine | 0.48 mmol (1 equiv.) |

| Catalyst (TBAT) | 0.048 mmol (0.1 equiv.) |

| Solvent | DCM or anhydrous THF |

| Temperature | 0 °C to 20 °C |

| Reaction time | 24 hours |

| Acidification | 4 M HCl in dioxane, 24 hours |

| Product isolation | Precipitation and washing |

Characterization Data (Example for related β-amino acid hydrochlorides):

| Compound | Optical Rotation [α]D25 | 1H NMR (D2O) Key Signals (ppm) | HRMS (DART/TOF) Found (m/z) |

|---|---|---|---|

| (S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid hydrochloride | -29.3 | 7.54-7.35 (m, 5H), 4.30 (s, 1H), 1.29 (s, 3H), 1.01 (s, 3H) | 194.1183 |

| (S)-3-Amino-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid hydrochloride | -27 | 8.30 (s, 2H), 7.64 (s, 2H), 4.72 (s, 1H), 1.33 (s, 3H), 1.20 (s, 3H) | 239.1028 |

This method is adaptable to various substituted amino acids and provides a robust route to the hydrochloride salts.

Functionalization and Salt Formation

The final step in the preparation involves converting the free amino acid into its hydrochloride salt to enhance solubility and stability. This is typically achieved by treating the amino acid with hydrochloric acid in an appropriate solvent such as dioxane or methanol, followed by precipitation and washing to obtain the pure hydrochloride salt as a solid.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Aza-Michael Addition | Nucleophilic addition to cyclobutene ester | Good stereocontrol; access to cis/trans isomers | Requires chromatographic separation; moderate yields |

| Mannich Reaction | One-pot reaction with sulfinyl imines and ketenes | High stereoselectivity; scalable; produces hydrochloride salt directly | Requires careful control of conditions; catalyst cost |

| Functionalization & Salt Formation | Acid treatment to form hydrochloride salt | Improves solubility and stability | Additional purification steps needed |

Research Findings and Considerations

- The aza-Michael approach provides access to amino esters that can be converted to the free acid and then to the hydrochloride salt, but the reaction often yields diastereomeric mixtures requiring separation.

- The Mannich reaction method offers stereodivergent synthesis of chiral β-amino acid hydrochlorides in a one-pot procedure with high purity and yield, making it suitable for producing enantiomerically enriched compounds.

- Conversion to the hydrochloride salt is a critical step for practical applications, enhancing the compound’s handling and biological compatibility.

- NMR, optical rotation, and HRMS data are essential for confirming the structure and purity of the synthesized compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, in analogous cyclopentane derivatives, stoichiometric addition of reagents (e.g., thionyl chloride) at 0°C under nitrogen prevents side reactions, while post-reaction purification using triethylamine and tert-butyl methyl ether enhances isolation efficiency . Solvent selection (e.g., methanol or tetrahydrofuran) and temperature (50°C) are critical for stabilizing intermediates. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. What analytical methods are recommended for assessing the purity of this compound in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are indispensable. Cross-referencing with CAS registry data (e.g., CAS 33119-72-1 for related analogs) ensures consistency in molecular weight and formula validation .

Q. How should researchers handle stability issues during storage of this hydrochloride salt?

- Methodological Answer : Stability is influenced by moisture and temperature. Store the compound in a desiccator at –20°C under inert gas (argon/nitrogen). Pre-drying solvents (e.g., tetrahydrofuran) before use minimizes hydrolysis. Periodic FT-IR analysis can detect degradation products like carboxylic acid derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact (GHS Category 2/2A). Work in a fume hood to prevent inhalation of dust (H335). In case of spills, neutralize with inert adsorbents (silica gel) and dispose via hazardous waste channels. Emergency rinsing with water for 15 minutes is critical for accidental exposure .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomerism) in the cyclopentane ring affect biological activity?

- Methodological Answer : Stereochemistry significantly impacts receptor binding. For example, (1S,4R)-configured analogs show distinct NMDA receptor antagonism compared to (1R,3S) isomers. Chiral HPLC or X-ray crystallography can resolve enantiomers, while molecular docking simulations predict binding affinities to targets like the 5-HT₃ receptor .

Q. What experimental strategies can elucidate the compound’s interaction with NMDA receptors?

- Methodological Answer : Radioligand binding assays (³H-MK-801 displacement) quantify NMDA receptor affinity. Electrophysiological patch-clamp studies in hippocampal neurons measure ion channel blockade. Comparative studies with memantine hydrochloride (1-amino-3,5-dimethyladamantane HCl) provide benchmarks for potency and selectivity .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer : Co-solvents (DMSO ≤ 1% v/v) or cyclodextrin-based complexation enhance solubility without cytotoxicity. Adjusting pH to 4–5 (using HCl/NaOH) stabilizes the hydrochloride salt. Dynamic light scattering (DLS) monitors aggregation in real time .

Q. What NMR techniques are optimal for resolving overlapping signals in the cyclopentane backbone?

- Methodological Answer : 2D NMR (COSY, HSQC, HMBC) distinguishes coupled protons and carbons. For crowded regions, high-field instruments (≥500 MHz) with cryoprobes improve resolution. Deuterated solvents (D₂O for aqueous samples) suppress background noise .

Q. How should researchers analyze contradictory data in thermal decomposition studies?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies decomposition products (e.g., CO, NOₓ). Conflicting results may arise from heating rates or sample purity. Replicate experiments under controlled atmospheres (N₂ vs. air) clarify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.